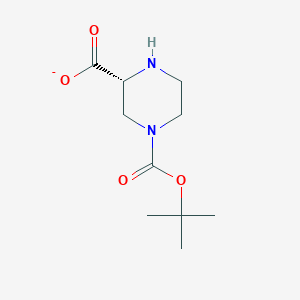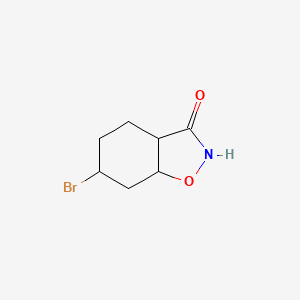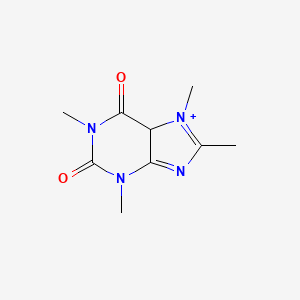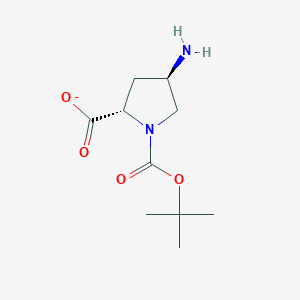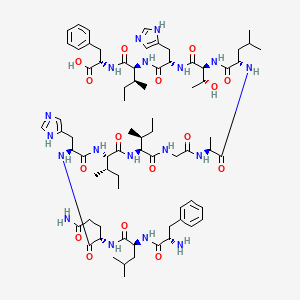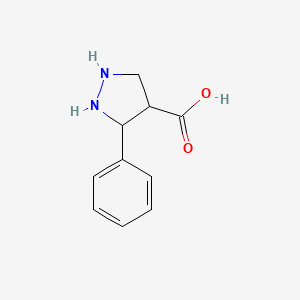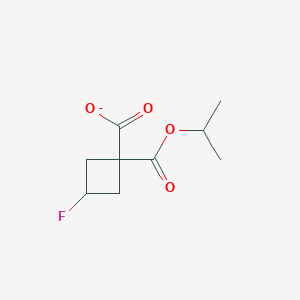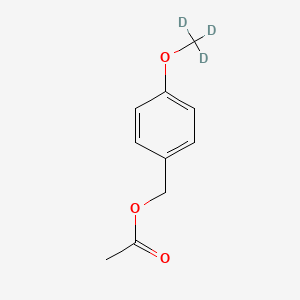![molecular formula C14H16NO6- B12361248 D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-Glutamic acid 1-methyl ester: (Z-D-Glu-OMe) is a derivative of D-glutamic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or chloroform.
Esterification of the Carboxyl Group: The protected D-glutamic acid is then esterified by reacting it with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of Z-D-Glu-OMe follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Z-D-Glu-OMe can undergo hydrolysis in the presence of water and an acid or base to yield D-glutamic acid and methanol.
Substitution: The benzyloxycarbonyl group can be removed by hydrogenation in the presence of a palladium catalyst, yielding D-glutamic acid methyl ester.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Hydrogen gas, palladium on carbon.
Coupling Reactions: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, N-hydroxysuccinimide.
Major Products:
Hydrolysis: D-glutamic acid, methanol.
Substitution: D-glutamic acid methyl ester.
Coupling Reactions: Peptides containing D-glutamic acid residues.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-D-Glu-OMe is widely used in peptide synthesis as a protected amino acid derivative. It facilitates the formation of peptide bonds without unwanted side reactions, making it valuable in the synthesis of complex peptides and proteins .
Biology: In biological research, Z-D-Glu-OMe is used to study enzyme-substrate interactions and protein folding. Its protected form allows for selective deprotection and modification, aiding in the investigation of protein structure and function .
Medicine: Z-D-Glu-OMe serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its role in peptide synthesis is crucial for the development of peptide-based drugs .
Industry: In the chemical industry, Z-D-Glu-OMe is used in the production of fine chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for large-scale industrial applications .
Wirkmechanismus
Z-D-Glu-OMe exerts its effects primarily through its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The esterified carboxyl group enhances its solubility and reactivity in organic solvents, facilitating its use in peptide synthesis and other chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Z-L-Glutamic acid 1-methyl ester (Z-L-Glu-OMe): Similar to Z-D-Glu-OMe but derived from L-glutamic acid.
N-Carbobenzyloxy-L-glutamic acid 1-methyl ester: Another protected form of L-glutamic acid used in peptide synthesis.
Uniqueness: Z-D-Glu-OMe is unique due to its derivation from D-glutamic acid, which imparts different stereochemistry compared to its L-isomer. This difference in stereochemistry can influence the biological activity and reactivity of the compound, making it valuable in specific applications where the D-isomer is preferred .
Eigenschaften
Molekularformel |
C14H16NO6- |
|---|---|
Molekulargewicht |
294.28 g/mol |
IUPAC-Name |
(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m1/s1 |
InChI-Schlüssel |
BGMCTGARFXPQML-LLVKDONJSA-M |
Isomerische SMILES |
COC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)C(CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



